Navigating the Solution: An In-depth Technical Guide to the Solubility of Aminooxy-PEG8-Methane Hydrochloride Salt
Navigating the Solution: An In-depth Technical Guide to the Solubility of Aminooxy-PEG8-Methane Hydrochloride Salt
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Aminooxy-PEG8-methane hydrochloride salt is a discrete polyethylene glycol (dPEG®) linker that has become an invaluable tool in bioconjugation, drug delivery, and proteomics. Its defined chain length, coupled with a reactive aminooxy terminus, allows for the precise modification of biomolecules and surfaces. A fundamental understanding of its solubility is paramount for the successful design and execution of labeling strategies, purification protocols, and formulation development. This guide provides a comprehensive analysis of the solubility profile of Aminooxy-PEG8-methane hydrochloride salt, grounded in the physicochemical principles of PEGylated molecules. While specific quantitative solubility data is not broadly published, this document synthesizes qualitative information from suppliers with established scientific principles to offer robust guidance. Furthermore, it details field-proven experimental protocols for researchers to quantitatively determine solubility in their specific application contexts, ensuring reproducibility and accuracy in their work.
Introduction: The Molecular Architecture and Its Implications for Solubility
Aminooxy-PEG8-methane hydrochloride salt (C₁₇H₃₇NO₉·HCl) is characterized by a hydrophilic backbone of eight ethylene glycol units, capped at one end by a methoxy group and at the other by a highly reactive aminooxy group, presented as a hydrochloride salt. This structure is inherently designed for aqueous compatibility.
The primary drivers of its solubility are:
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The Polyethylene Glycol (PEG) Backbone: The repeating ethylene glycol units form extensive hydrogen bonds with water molecules, creating a hydration shell that shields the molecule from aggregation and precipitation.[1][2] This "stealth" property is a cornerstone of PEG technology, enhancing the solubility of conjugated molecules.[1][3]
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The Aminooxy Functional Group: The presence of the nitrogen and oxygen atoms in the aminooxy group contributes to the molecule's polarity and capacity for hydrogen bonding.
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The Hydrochloride Salt Form: The salt form significantly enhances aqueous solubility compared to its freebase counterpart by allowing for favorable ion-dipole interactions with water.
Based on these features and information from suppliers of similar short-chain PEG linkers, Aminooxy-PEG8-methane hydrochloride salt is expected to be readily soluble in a range of polar solvents.
Solubility Profile: A Qualitative and Quantitative Perspective
While precise, publicly available quantitative data (e.g., g/L or molarity) for Aminooxy-PEG8-methane hydrochloride salt is limited, its classification as a "water soluble PEG reagent" by multiple suppliers provides strong qualitative guidance.[4][5][6] For similar short-chain PEG derivatives, solubility in various common laboratory solvents has been documented.[7]
Table 1: Expected Qualitative Solubility of Aminooxy-PEG8-Methane Hydrochloride Salt
| Solvent | Expected Solubility | Rationale and Field Insights |
| Aqueous Buffers (e.g., PBS, HEPES) | High | The hydrophilic PEG chain and hydrochloride salt form promote excellent solubility in aqueous media. This is the intended environment for most bioconjugation reactions. |
| Water (Deionized, Purified) | High | Readily soluble due to extensive hydrogen bonding capabilities.[1][4] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of solvating the PEG chain and the salt. Often used for creating high-concentration stock solutions.[7] |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent suitable for dissolving PEG linkers, particularly in the context of peptide synthesis or when conjugating to poorly soluble molecules.[7] |
| Methanol, Ethanol | Moderate to High | Polar protic solvents that can effectively solvate the PEG chain. |
| Dichloromethane (DCM) | Moderate | While less polar, DCM can often dissolve shorter PEG chains, especially with the aid of a small amount of a more polar co-solvent.[7] |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low / Insoluble | The high polarity of the molecule makes it incompatible with non-polar organic solvents. |
Note: It is imperative for researchers to experimentally verify solubility in their specific buffer systems, as components like salts and detergents can influence the solubility limit.
Factors Influencing Solubility: A Deeper Dive
The solubility of Aminooxy-PEG8-methane hydrochloride salt is not a static property but is influenced by several environmental factors. Understanding these variables is critical for optimizing reaction conditions and ensuring the integrity of the reagent.
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pH: The pH of the aqueous solution can impact the protonation state of the aminooxy group. While the hydrochloride salt form promotes solubility, extreme pH values could potentially affect the stability and, consequently, the apparent solubility of the compound. For oxime ligation, a slightly acidic pH (typically 4.5-5.5) is often optimal for the reaction rate, and solubility should be confirmed under these specific conditions.
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Temperature: For many solid PEGs, solubility in water increases with temperature.[8] However, for Aminooxy-PEG8-methane hydrochloride salt, which is often supplied as an oil or solid, it is crucial to allow the vial to warm to room temperature before reconstitution to prevent condensation, which could affect concentration accuracy.[1]
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Ionic Strength: The concentration of salts in the buffer can influence solubility. While moderate salt concentrations (like in PBS) are generally well-tolerated, very high salt concentrations could potentially lead to "salting out" and reduce solubility.
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Molecular Weight: As a general principle for PEG derivatives, solubility in aqueous solutions tends to decrease as the molecular weight of the PEG chain increases.[7] Being a short-chain PEG (PEG8), this compound benefits from a favorable solubility profile compared to its higher molecular weight counterparts.
Caption: Key physicochemical factors influencing the solubility of PEGylated compounds.
Experimental Protocols for Quantitative Solubility Determination
To move from qualitative estimates to quantitative data, researchers can employ several robust methodologies. The choice of method often depends on the required throughput, available equipment, and the specific solvent system being investigated.
Protocol 1: Equilibrium Solubility Determination by UV-Vis Spectroscopy
This method is ideal for determining the thermodynamic equilibrium solubility of a compound in a specific buffer.
Principle: An excess of the compound is equilibrated in the solvent of interest. The undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured. Since the compound lacks a strong chromophore, a derivatization step or an indirect assay is required.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of Aminooxy-PEG8-methane hydrochloride salt to a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) in a microcentrifuge tube. The excess should be clearly visible.
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Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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-
Separation of Undissolved Solid:
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Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
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-
Quantification of Solute:
-
Carefully remove an aliquot of the clear supernatant.
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Indirect Quantification (Example): Perform a quantitative reaction with the aminooxy group. For instance, react the supernatant with an excess of a known concentration of an aldehyde-containing dye (e.g., a colorimetric or fluorescent aldehyde). The change in absorbance or fluorescence, compared to a standard curve of the unreacted dye, can be used to calculate the concentration of the aminooxy-PEG linker.
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-
Calculation:
-
Based on the quantification method, determine the concentration of Aminooxy-PEG8-methane hydrochloride salt in the supernatant. This value represents the equilibrium solubility.
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Caption: Workflow for equilibrium solubility determination via UV-Vis spectroscopy.
Protocol 2: Kinetic Solubility Assessment by Laser Nephelometry
This is a higher-throughput method for assessing the kinetic solubility, which is the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.
Principle: A laser is passed through the sample in a microplate well. If the compound precipitates, the resulting particles scatter the light, and this increase in turbidity (measured in Nephelometric Turbidity Units, NTU) is detected.
Methodology:
-
Prepare Stock Solution:
-
Prepare a high-concentration stock solution of Aminooxy-PEG8-methane hydrochloride salt in 100% DMSO (e.g., 100 mM).
-
-
Serial Dilution:
-
In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest. This creates a gradient of compound concentrations.
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-
Measurement:
-
Place the plate in a laser nephelometer.
-
Measure the NTU for each well immediately after dilution and potentially at later time points (e.g., 1, 2, and 24 hours) to assess time-dependent precipitation.
-
-
Data Analysis:
-
Plot NTU versus compound concentration.
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The kinetic solubility limit is typically defined as the concentration at which the NTU value rises significantly above the background signal of the buffer.
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Protocol 3: Apparent Solubility via PEG Precipitation Assay
This technique is particularly useful for comparing the relative solubility of different molecules or the same molecule under various buffer conditions.
Principle: A high molecular weight PEG (e.g., PEG 3350) is used to induce the precipitation of the target molecule. There is a log-linear relationship between the concentration of the precipitant (PEG) and the measured solubility of the target molecule. Extrapolating this relationship to 0% PEG gives an "apparent solubility".[7]
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of your Aminooxy-PEG8-methane hydrochloride salt at a known concentration in the buffer of interest.
-
Prepare a high-concentration stock of PEG 3350 (e.g., 40% w/v) in the same buffer.
-
-
Create PEG Gradient:
-
In a 96-well plate, mix the compound solution with varying amounts of the PEG 3350 stock to create a range of final PEG concentrations (e.g., 0% to 20%).
-
-
Induce Precipitation:
-
Incubate the plate for a set period (e.g., 1 hour) at a constant temperature to allow for precipitation.
-
-
Separate and Quantify:
-
Centrifuge the plate to pellet the precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the remaining soluble Aminooxy-PEG8-methane hydrochloride salt in the supernatant using a suitable method (e.g., HPLC or a derivatization assay).
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-
Data Analysis:
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Plot the logarithm of the measured solubility of the compound against the percentage of PEG.
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Perform a linear regression on the data points. The y-intercept (at 0% PEG) represents the apparent solubility.[7]
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Conclusion and Best Practices
Aminooxy-PEG8-methane hydrochloride salt is a highly water-soluble dPEG® linker, a property critical to its function in bioconjugation. While quantitative solubility values are not readily published by manufacturers, its molecular structure and the behavior of analogous compounds strongly indicate high solubility in aqueous buffers and polar organic solvents like DMSO and DMF.
For researchers requiring precise quantitative data for their specific applications, the experimental protocols detailed in this guide provide a robust framework for determining equilibrium, kinetic, and apparent solubility. It is a critical best practice to perform these measurements in the exact buffer system and under the conditions (pH, temperature) intended for the final application. By grounding experimental design in a solid understanding of the physicochemical principles outlined here, scientists can leverage the full potential of this versatile linker, ensuring reproducible results and advancing their research and development goals.
References
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Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. (2022). MDPI. Available at: [Link]
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Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen. (2023). MDPI. Available at: [Link]
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m-PEG3-Aminooxy. MySkinRecipes. Available at: [Link]
-
PEG−peptide conjugates. (2014). CentAUR. Available at: [Link]
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Aminooxy-PEG8-methane HCl salt. Glyco MindSynth. Available at: [Link]
-
Aminooxy-PEG8-methane HCl salt. 亞旭生物科技. Available at: [Link]
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浙江瑞奥生物科技有限公司. Zhejiang Ruiao Biotechnology Co., Ltd. Available at: [Link]
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